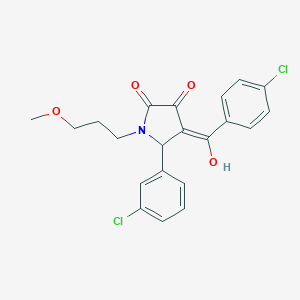

![molecular formula C15H10BrN3 B361959 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 91658-77-4](/img/structure/B361959.png)

9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline” is a compound that belongs to the class of 6H-indolo[2,3-b]quinoxalines . These compounds are known for their wide range of pharmacological activities . They are predominantly DNA intercalating agents , which means they can insert themselves between the base pairs of DNA. This property makes them useful in various applications, including antiviral treatments and cytotoxic agents .

Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives, including “this compound”, involves a multi-step protocol starting from isatin . The process includes the creation of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives .

Molecular Structure Analysis

The molecular formula of “this compound” is C15H10BrN3 . It has an average mass of 312.164 Da and a monoisotopic mass of 311.005798 Da .

Chemical Reactions Analysis

6H-indolo[2,3-b]quinoxaline derivatives, including “this compound”, have been found to exhibit a low reduction potential and high stability, making them suitable for use in nonaqueous redox flow batteries .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 298.14 g/mol, a computed XLogP3-AA of 3.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . It also has a topological polar surface area of 41.6 Ų .

Wissenschaftliche Forschungsanwendungen

Bioactive Properties and Therapeutic Applications

9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline, as a derivative of quinoxaline, exhibits a wide spectrum of bioactive properties, making it a valuable compound in various scientific research areas, particularly in medicine and pharmacology. The quinoxaline structure serves as a fundamental pharmacophore due to its broad spectrum of bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. The modification of the quinoxaline structure can yield a variety of biomedical applications, such as treatment for chronic and metabolic diseases (Pereira et al., 2015; Irfan et al., 2021).

Corrosion Inhibition

Quinoxaline derivatives, including this compound, have been recognized for their effectiveness as corrosion inhibitors. These compounds effectively adsorb and form stable chelating complexes with surface metallic atoms through coordination bonding, showing considerable efficiency against metallic corrosion (Verma et al., 2020).

Organic and Nanomaterial Synthesis

The compound's quinoxaline structure is employed in the synthesis of organic, macromolecular, and supramolecular systems due to its excellent π–π stacking ability and electron-deficient nature. These properties are crucial in the development of n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures (Segura et al., 2015).

Heterocyclic Compound Development

This compound is an integral part of heterocyclic compound development, which is pivotal in drug development programs. Drugs containing heterocyclic moieties are highly valued in combating human and animal diseases and disorders, serving as a significant component in the creation of biologically active compounds (Baranwal et al., 2022).

Wirkmechanismus

Target of Action

The primary target of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound interacts with DNA, causing changes in its structure and function. DNA plays a crucial role in cell division, growth, and function, making it a significant target for many pharmacological agents.

Mode of Action

This compound operates predominantly through DNA intercalation . This process involves the insertion of the compound between the base pairs of the DNA helix, disrupting vital processes for DNA replication .

Biochemical Pathways

The intercalation of this compound into DNA disrupts the normal biochemical pathways involved in DNA replication. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Its high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .

Result of Action

The result of this compound’s action is the disruption of DNA replication, leading to cell cycle arrest and apoptosis . This can result in the death of rapidly dividing cells, such as cancer cells, making this compound potentially useful in cancer treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy in nonaqueous redox flow batteries suggest that it may be stable and effective in a variety of chemical environments . .

Zukünftige Richtungen

The presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly . Therefore, future research could focus on exploring these properties further and developing new compounds based on the 6H-indolo[2,3-b]quinoxaline skeleton .

Biochemische Analyse

Biochemical Properties

9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline has been found to exhibit a low reduction potential and high stability, making it a promising candidate for use in redox flow batteries . It also exhibits high solubility, which is a crucial property for its interactions with various biomolecules .

Molecular Mechanism

Compounds in the indolo[2,3-b]quinoxaline family are known to intercalate into the DNA helix, disrupting processes vital for DNA replication .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown remarkable stability, with 99.86% capacity retention over 49.5 hours of H-cell cycling .

Eigenschaften

IUPAC Name |

9-bromo-6-methylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3/c1-19-13-7-6-9(16)8-10(13)14-15(19)18-12-5-3-2-4-11(12)17-14/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRFTRQRFPZGCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propan-2-yl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B361879.png)

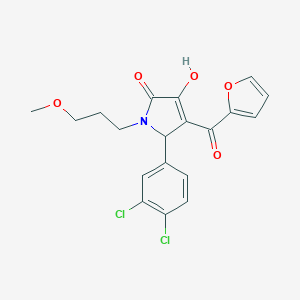

![7-Methyl-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361888.png)

![1-[4-(Allyloxy)phenyl]-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361890.png)

![7-Chloro-1-(3,4-dichlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361892.png)

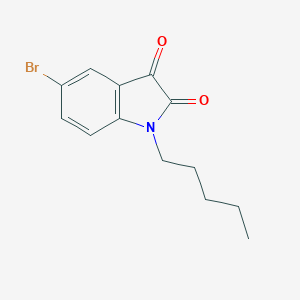

![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B361902.png)

![8-Methoxy-3-[4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B361903.png)

![7-Chloro-1',2-dimethyl-1,2-dihydrospiro(chromeno[2,3-c]pyrrole-1,3'-indole)-2',3,9-trione](/img/structure/B361904.png)

![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361906.png)

![7-Ethyl-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361910.png)

![3-[2-(4-fluorophenyl)-2-oxoethyl]-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B361911.png)